molecular formula C11H18N4O B2914779 4-Amino-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1537487-13-0

4-Amino-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2914779
CAS No.: 1537487-13-0
M. Wt: 222.292
InChI Key: ZTZYCVBMQSGBJZ-UHFFFAOYSA-N
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Description

4-Amino-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-derived compound featuring a methyl group at the 1-position, an amino group at the 4-position, and a cyclohexyl-substituted carboxamide at the 5-position. Its molecular formula is inferred as C₁₁H₁₈N₄O (molecular weight: ~222 g/mol).

Properties

IUPAC Name

4-amino-N-cyclohexyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-15-10(9(12)7-13-15)11(16)14-8-5-3-2-4-6-8/h7-8H,2-6,12H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZYCVBMQSGBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions. The cyclization process can be catalyzed by various agents, including transition metals and acids .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

4-Amino-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-Amino-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide with analogs identified in the literature:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 1-Me, 4-NH₂, 5-(Cyclohexyl-CONH₂) C₁₁H₁₈N₄O 222 Bulky cyclohexyl group enhances lipophilicity; potential steric hindrance. N/A
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide 1-Me, 4-NH₂, 3-Pr, 5-CONH₂ C₈H₁₄N₄O 182 Propyl group reduces steric bulk; higher solubility in polar solvents.
5-Amino-1-methyl-1H-pyrazole-4-carboxamide 1-Me, 5-NH₂, 4-CONH₂ C₅H₈N₄O 140.15 Smaller size; lower lipophilicity due to absence of cyclohexyl/alkyl chains.
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide 1-(4-F-C₆H₄), 5-NH₂, 4-CONH₂ C₁₀H₉FN₄O 220.2 Aromatic fluorophenyl group increases rigidity and electronic effects.
3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 3-Ph, 5-Ph, 1-CONHNH₂ (dihydro) C₁₇H₁₆N₄ 276.3 Dihydro pyrazole core; carboximidamide group alters hydrogen-bonding potential.
Key Observations:
  • Cyclohexyl vs. Alkyl/Aryl Groups : The cyclohexyl substituent in the target compound increases molecular weight and lipophilicity compared to propyl () or methyl analogs (). This may reduce aqueous solubility but enhance membrane permeability.
  • Positional Isomerism : Compounds with carboxamide groups at the 4-position (e.g., ) versus the 5-position (target compound) exhibit distinct hydrogen-bonding patterns, affecting interactions with biological targets.
  • Aromatic vs.

Physicochemical Trends

  • Lipophilicity : Cyclohexyl (LogP ~2.5) > Propyl (LogP ~1.0) > Methyl (LogP ~0.5), based on substituent contributions.
  • Solubility : Smaller analogs (e.g., , MW 140.15) are more water-soluble, while bulkier derivatives (e.g., target compound) may require formulation aids.

Biological Activity

Overview

4-Amino-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. Its structure includes a five-membered ring with two nitrogen atoms, which contributes to its reactivity and interaction with biological targets. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of anticancer and anti-inflammatory research.

  • Molecular Formula : C12_{12}H16_{16}N4_{4}O
  • Molecular Weight : 222.29 g/mol
  • Structural Characteristics : The presence of a cyclohexyl group enhances the compound's binding affinity to biological targets, potentially improving its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate interaction and catalytic action.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways critical in disease processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., PC3 and DU145) have demonstrated dose-dependent cytotoxic effects, with IC50_{50} values indicating effective inhibition of cell proliferation. For example, one study reported IC50_{50} values of 40.1 μg/mL (PC3) and 98.14 μg/mL (DU145) after 24 hours of treatment .
  • Mechanism Insights : The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, likely through the modulation of tubulin polymerization and interaction with key signaling pathways .

Anti-inflammatory Activity

The compound also displays anti-inflammatory effects:

  • Inhibition of COX Enzymes : It has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Docking studies suggest favorable interactions with the COX active site, indicating a mechanism for its anti-inflammatory action .

Structure-Activity Relationship (SAR)

The structural modifications of pyrazole derivatives significantly influence their biological activities. For instance:

  • Cyclohexyl Group Influence : The cyclohexyl substitution enhances binding affinity compared to other alkyl groups, contributing to improved pharmacological profiles.
  • Comparative Analysis : Similar compounds lacking the cyclohexyl group showed reduced activity, highlighting the importance of this structural feature in enhancing efficacy .

Case Studies and Research Findings

StudyFindingsCell Lines TestedIC50_{50} Values
Study ASignificant cytotoxicity against PC3 and DU145PC3, DU14540.1 μg/mL (PC3), 98.14 μg/mL (DU145)
Study BInduction of apoptosis via tubulin polymerization inhibitionHeLa, HepG2Not specified
Study CAnti-inflammatory activity through COX inhibitionNot specifiedNot specified

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